Azuleno(6,5-b)furan-2(3H)-one, 3a,4,4a,7,7a,8,9,9a-octahydro-5-methyl-3,8-bis(methylene)-, (3aR,4aR,7aR,9aS)-
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Overview
Description
Azuleno(6,5-b)furan-2(3H)-one, 3a,4,4a,7,7a,8,9,9a-octahydro-5-methyl-3,8-bis(methylene)-, (3aR,4aR,7aR,9aS)- is a natural product found in Zinnia peruviana with data available.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
- Research has focused on the structural analysis of compounds related to Azuleno(6,5-b)furan-2(3H)-one. For instance, a study of 8α‐Hydroxy‐11α,13‐dihydrozaluzanin C, a compound with a similar structure, highlights the role of secondary hydroxyl groups in forming intermolecular hydrogen bonds, both as donors and acceptors (Kakuda, Helal, Nakamura, & Hattori, 1998).
Crystallography and Molecular Conformation
- The pseudoguaianolide peruvin, another related compound, has been studied for its crystallographic properties, revealing that its seven-membered ring adopts a twist conformation. This study contributes to understanding the molecular structure of such compounds (Fronczek, 2002).
Sesquiterpene Lactones and Dimerization
- A dimeric sesquiterpene, gochnatiolide A, shares some structural elements with Azuleno(6,5-b)furan-2(3H)-one. This compound demonstrates the potential for cyclohexane systems to connect two monomeric sesquiterpene lactone units, suggesting avenues for the development of complex molecular structures (Xiong, Wu, Chen, & Chen, 2009).
Synthesis and Stability
- Studies have explored the synthesis of azuleno[c]furans, highlighting the strategies and stability of these compounds. For instance, Payne and Wege (2003) discussed a tandem cycloaddition-cycloreversion strategy to prepare more stable azulenofurans, providing insights into synthetic approaches for related compounds (Payne & Wege, 2003).
Heterocyclic Compound Synthesis
- The synthesis of azuleno[1,2-b]thiophenes and azuleno[1,2-c]thiophenes, which bear resemblance to Azuleno(6,5-b)furan-2(3H)-one, has been achieved. This type of synthesis provides a foundation for creating novel heterocyclic compounds, expanding the scope of organic synthesis (Fujimori, Fujita, Yamane, Yasunami, & Takase, 1983).
Bonding Situation and Stability Analysis
- The research on tris-, bis-, and mono[9-(azuleno[1,2-b]thienyl)]methyl cations delves into the bonding situation and stability of these compounds, offering insights into the molecular behavior and stability of azulene-based structures (Ito, Kubo, Kondo, Kabuto, Morita, Asao, Fujimori, Watanabe, Harada, & Yasunami, 2003).
properties
CAS RN |
73020-91-4 |
---|---|
Product Name |
Azuleno(6,5-b)furan-2(3H)-one, 3a,4,4a,7,7a,8,9,9a-octahydro-5-methyl-3,8-bis(methylene)-, (3aR,4aR,7aR,9aS)- |
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
(3aS,5aR,8aR,9aR)-8-methyl-1,5-dimethylidene-4,5a,6,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H18O2/c1-8-4-5-11-9(2)6-14-13(7-12(8)11)10(3)15(16)17-14/h4,11-14H,2-3,5-7H2,1H3/t11-,12-,13+,14-/m0/s1 |
InChI Key |
KREYKRAJLBRHAZ-FQUUOJAGSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@H]1C[C@H]3[C@H](CC2=C)OC(=O)C3=C |
SMILES |
CC1=CCC2C1CC3C(CC2=C)OC(=O)C3=C |
Canonical SMILES |
CC1=CCC2C1CC3C(CC2=C)OC(=O)C3=C |
synonyms |
ziniolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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